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The mesenchymal-epithelial transition (MET) receptor tyrosine kinase and its ligand,

hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.

Dysregulation of the HGF/MET signaling pathway is implicated in the development and

progression of numerous cancers, making it a prime target for therapeutic intervention. This

guide provides an objective comparison of AMG-208, a selective small-molecule MET inhibitor,

with other notable MET inhibitors, supported by available preclinical and clinical data.

Mechanism of Action of MET Inhibitors
MET inhibitors can be broadly categorized into two main classes: small-molecule tyrosine

kinase inhibitors (TKIs) and monoclonal antibodies. Small-molecule TKIs, such as AMG-208,

crizotinib, and cabozantinib, typically target the ATP-binding pocket of the MET kinase domain,

thereby inhibiting its catalytic activity and downstream signaling. This blockade can be either

ligand-dependent or ligand-independent. Monoclonal antibodies, on the other hand, target

either the MET receptor or its ligand HGF, preventing receptor activation.

AMG-208 is a selective, orally bioavailable small-molecule inhibitor of the c-Met proto-

oncogene. It exerts its antineoplastic activity by inhibiting both ligand-dependent and

independent c-Met activation, which in turn can lead to the inhibition of cell growth in tumors

that overexpress c-Met.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 3 Tech Support

https://www.benchchem.com/product/b1684691?utm_src=pdf-interest
https://www.benchchem.com/product/b1684691?utm_src=pdf-body
https://www.benchchem.com/product/b1684691?utm_src=pdf-body
https://www.benchchem.com/product/b1684691?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684691?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The MET Signaling Pathway
Upon binding of HGF, the MET receptor dimerizes and autophosphorylates key tyrosine

residues in its intracellular kinase domain. These phosphorylated residues serve as docking

sites for various downstream signaling molecules, leading to the activation of several key

pathways that drive cancer progression.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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